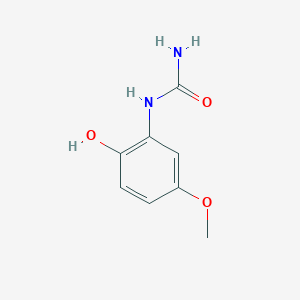
5-Acetyl-2-methyl-5H-1,3-dioxolo(4,5-f)indole-7-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetyl-2-methyl-5H-1,3-dioxolo(4,5-f)indole-7-acetic acid is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is notable for its unique structure, which includes a dioxolo ring fused to an indole core, making it a subject of interest in synthetic organic chemistry and pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-methyl-5H-1,3-dioxolo(4,5-f)indole-7-acetic acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance efficiency and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
5-Acetyl-2-methyl-5H-1,3-dioxolo(4,5-f)indole-7-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketones or other functional groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
5-Acetyl-2-methyl-5H-1,3-dioxolo(4,5-f)indole-7-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways involving indole derivatives.
Medicine: It has potential therapeutic applications due to its structural similarity to bioactive indole compounds.
Mecanismo De Acción
The mechanism of action of 5-Acetyl-2-methyl-5H-1,3-dioxolo(4,5-f)indole-7-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxolo ring and indole core play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction cascades and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a simpler structure.
5-Methoxyindole-3-acetic acid: A derivative with a methoxy group, affecting its biological activity.
2-Methylindole-3-acetic acid: Similar in structure but lacks the dioxolo ring.
Uniqueness
5-Acetyl-2-methyl-5H-1,3-dioxolo(4,5-f)indole-7-acetic acid is unique due to its fused dioxolo ring, which imparts distinct chemical properties and biological activities. This structural feature differentiates it from other indole derivatives and enhances its potential in various applications .
Propiedades
Número CAS |
50332-09-7 |
|---|---|
Fórmula molecular |
C14H13NO5 |
Peso molecular |
275.26 g/mol |
Nombre IUPAC |
2-(5-acetyl-2-methyl-[1,3]dioxolo[4,5-f]indol-7-yl)acetic acid |
InChI |
InChI=1S/C14H13NO5/c1-7(16)15-6-9(3-14(17)18)10-4-12-13(5-11(10)15)20-8(2)19-12/h4-6,8H,3H2,1-2H3,(H,17,18) |
Clave InChI |
JSYRJBIDYCPYHZ-UHFFFAOYSA-N |
SMILES canónico |
CC1OC2=C(O1)C=C3C(=C2)C(=CN3C(=O)C)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl [(4-methoxy-2-nitrophenyl)imino]acetate](/img/structure/B13958180.png)
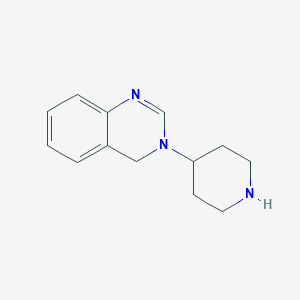

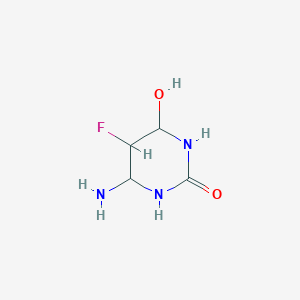
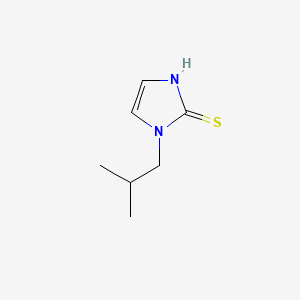

![5-[(Methylsulfanyl)methyl]-3-oxo-2,3-dihydro-1,2-oxazole-4-carbonyl chloride](/img/structure/B13958231.png)
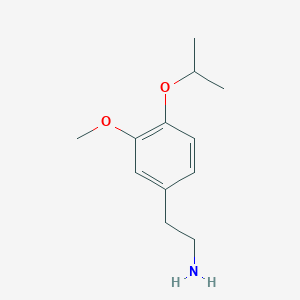

![{(S)-1-[(6-Chloro-pyridin-3-ylmethyl)-ethyl-carbamoyl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13958254.png)

